molecular formula C10H12N4O3 B246501 Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B246501
M. Wt: 236.23 g/mol
InChI Key: BMVROSZTXIGPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (EHMPPC) is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. EHMPPC is a pyrazolopyrimidine derivative that has been synthesized using various methods.

Mechanism of Action

Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its biological activity by inhibiting the activity of enzymes involved in various biological pathways. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to inhibit the activity of various kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been shown to inhibit the activity of various phosphodiesterases, including PDE5 and PDE9. The inhibition of these enzymes leads to the modulation of various biological pathways involved in the development of various diseases.
Biochemical and Physiological Effects:
Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to exert various biochemical and physiological effects. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to induce apoptosis in cancer cells by modulating the activity of various kinases and phosphodiesterases. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been shown to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines. Moreover, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been shown to improve cognitive function by modulating the activity of various neurotransmitters.

Advantages and Limitations for Lab Experiments

Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several advantages for lab experiments. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a stable compound that can be easily synthesized using various methods. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is also soluble in various solvents, making it easy to use in various experiments. However, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has certain limitations for lab experiments. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a relatively new compound, and its biological activity is not fully understood. Moreover, the synthesis of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex process that requires expertise in organic chemistry.

Future Directions

Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several potential future directions. One of the significant future directions is the development of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Moreover, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be used as a tool to study the biological pathways involved in various diseases. Furthermore, the synthesis of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be optimized to improve its yield and reduce its cost.
Conclusion:
In conclusion, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has potential applications in various fields of scientific research. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized using various methods and has been studied for its potential as a drug candidate for various diseases. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its biological activity by inhibiting the activity of enzymes involved in various biological pathways. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several advantages for lab experiments, but its biological activity is not fully understood. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several potential future directions, including the development of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate as a drug candidate for various diseases and the optimization of its synthesis.

Synthesis Methods

Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized using various methods. One of the methods involves the reaction of ethyl acetoacetate with guanidine hydrochloride followed by the reaction with methyl hydrazine. The resulting compound is then reacted with ethyl chloroformate to obtain Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate followed by the reaction with 6-methyl-2-chloro-3-formylpyridine. The resulting compound is then reacted with ethyl chloroformate to obtain Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate.

Scientific Research Applications

Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has potential applications in various fields of scientific research. One of the significant applications of Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is in the field of medicinal chemistry. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has also been studied for its potential as an anti-tuberculosis agent. Moreover, Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has been used as a tool to study the biological pathways involved in various diseases.

properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl 2-amino-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H12N4O3/c1-3-17-10(16)7-8(11)13-14-6(15)4-5(2)12-9(7)14/h4,13H,3,11H2,1-2H3

InChI Key

BMVROSZTXIGPNI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C)N

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC(=CC2=O)C)N

Origin of Product

United States

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